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3-Chloro-6-fluoro-4-nitroindazole (CAS 885522-74-7): A Comprehensive Technical Guide on
Synthesis, Mechanisms, and Applications

Executive Summary

3-Chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) is a highly functionalized heterocyclic
building block of significant interest in medicinal chemistry and drug development[1]. Featuring
a precisely substituted indazole core, this compound serves as an advanced intermediate for
the synthesis of targeted therapeutics. In the oncology space, indazole derivatives are
privileged scaffolds, and this specific substitution pattern acts as a 1[1]. This whitepaper
delineates the structural pharmacology, physicochemical properties, and validated synthetic
workflows for utilizing this molecule.

Structural Pharmacology & Mechanistic Rationale

The strategic placement of halogens and a nitro group on the indazole core is not arbitrary; it is
a calculated design to optimize both pharmacodynamics and pharmacokinetics.
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3-Chloro-6-fluoro-4-nitroindazole
Scaffold

C3-Chloro Substitution C6-Fluoro Substitution C4-Nitro Group
- Blocks metabolic oxidation - Increases lipophilicity - Synthetic handle
- Modulates N1 pKa - Prevents CYP450 degradation - Precursor to hinge-binding amine

Click to download full resolution via product page
Logical rationale for the substitution pattern on the indazole scaffold.

» Indazole Core: The 1H-indazole system acts as a bioisostere for indoles and
benzimidazoles. The N1-H and N2 lone pair provide a versatile hydrogen bond donor-
acceptor motif, ideal for interacting with the ATP-binding hinge region of kinases.

e C3-Chlorination: The C3 position of the indazole ring is highly susceptible to oxidative
metabolism.2[2]. Furthermore, the electron-withdrawing nature of the chlorine atom lowers
the pKa of the N1 proton, which can enhance membrane permeability and modulate target
binding affinity.

o C6-Fluorination: Fluorine incorporation is a classic strategy to improve metabolic stability. At
the C6 position, it specifically blocks aromatic hydroxylation by Cytochrome P450 enzymes
while increasing the overall lipophilicity of the molecule.

o C4-Nitro Group: The nitro group serves as a robust synthetic handle. It is an essential
precursor that can be reduced to an amino group (yielding 4-amino-3-chloro-6-
fluoroindazole), which is a 1 and the development of anticancer agents[1].

Physicochemical Data & Analytical Characterization

Understanding the physicochemical baseline of 3-chloro-6-fluoro-4-nitroindazole is crucial
for downstream formulation and reaction planning. The following table summarizes its core
properties based on3[3].
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Property Value

IUPAC Name 3-Chloro-6-fluoro-4-nitro-1H-indazole
CAS Number 885522-74-7

Molecular Formula C7H3CIFN302

Molecular Weight 215.57 g/mol

Exact Mass 214.99 g/mol

Topological Polar Surface Area (TPSA) ~74.4 A2

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 4

Rotatable Bonds 0

Synthetic Pathways & Experimental Workflows

The synthesis of 3-chloroindazoles relies on the inherent nucleophilicity of the C3 position. The
pyrazole ring of the indazole core exhibits enamine-like reactivity, making 2[2].
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6-Fluoro-4-nitro-1H-indazole
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Electrophilic Chlorination
Reagent: NCS
Solvent: DMF, 60°C

Selective Nitro Reduction
Reagent: SnCI2 | EtOH
Avoids Dechlorination

i

4-Amino-3-chloro-6-fluoroindazole
(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Synthetic workflow for 3-Chloro-6-fluoro-4-nitroindazole and its downstream scaffold.
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Protocol 1: Regioselective C3-Chlorination of 6-Fluoro-
4-nitro-1H-indazole

This protocol describes the self-validating generation of the title compound. N-
Chlorosuccinimide (NCS) is selected over chlorine gas due to its mild nature, which prevents
over-chlorination or degradation of the nitro-aromatic system[2].

» Preparation: Dissolve 1.0 equivalent of 6-fluoro-4-nitro-1H-indazole in anhydrous N,N-
Dimethylformamide (DMF) to achieve a 0.5 M concentration under an inert argon
atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate
arenium ion during electrophilic attack, accelerating the SEAr mechanism.

o Reagent Addition: Add 1.1 equivalents of NCS in a single portion at room temperature.

o Thermal Activation: Heat the reaction mixture to 60°C for 4-6 hours. Monitor the reaction via
LC-MS or TLC until complete consumption of the starting material is observed.

e Quenching & Extraction: Cool the mixture to room temperature and quench with distilled
water. Extract the aqueous layer three times with Ethyl Acetate (EtOAC).

« Purification: Wash the combined organic layers with brine, dry over anhydrous Na2S0O4, and
concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield 3-
chloro-6-fluoro-4-nitroindazole (CAS: 885522-74-7) as a crystalline solid.

Protocol 2: Chemoselective Nitro Reduction to 4-Amino-
3-chloro-6-fluoroindazole

The downstream utility of this compound in drug discovery requires the reduction of the nitro
group to an amine[1]. Standard catalytic hydrogenation (e.g., Pd/C, H2) poses a severe risk of
reductive dechlorination at the C3 position. Therefore, a milder,4[4].

o Preparation: Dissolve 3-chloro-6-fluoro-4-nitroindazole (1.0 eq) in absolute ethanol (0.2
M).

e Reduction: Add anhydrous SnCI2 (5.0 eq) to the solution. Causality: SnCI2 acts as a single-
electron transfer reducing agent that selectively targets the nitro group without cleaving the
labile aryl-chloride bond[4].
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Reflux: Heat the mixture to 70°C for 3 hours. The reaction progression is marked by the
dissolution of SnCI2 and a distinct color change in the solution.

Workup: Cool the reaction to room temperature. Neutralize the mixture carefully with
saturated aqueous NaHCOS3 until pH 8 is reached (this precipitates tin salts as white solids).
Extract the aqueous suspension with EtOAc. Filter the entire biphasic mixture through a
Celite pad to remove the tin emulsion. Separate the organic layer, dry over Na2S0O4, and
concentrate to isolate the 4-amino derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Chloro-6-fluoro-4-nitroindazole CAS number search].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3293766/docs#3-chloro-6-fluoro-4-nitroindazole-cas-
number-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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